molecular formula C23H27ClO7 B15133737 Empagliflozin-d4

Empagliflozin-d4

Cat. No.: B15133737
M. Wt: 454.9 g/mol
InChI Key: OBWASQILIWPZMG-CPTKLOLCSA-N
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Description

Empagliflozin-d4 is a deuterated form of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of empagliflozin. Empagliflozin itself is a medication used to manage type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of empagliflozin-d4 involves the incorporation of deuterium atoms into the empagliflozin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For instance, deuterated solvents and deuterated reducing agents can be used to introduce deuterium into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to verify the incorporation of deuterium and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Empagliflozin-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

Empagliflozin-d4, like empagliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. The primary molecular target is the SGLT2 protein, which is responsible for glucose reabsorption in the proximal tubules of the kidneys . By blocking this transporter, this compound helps to lower blood glucose levels and improve glycemic control .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H27ClO7

Molecular Weight

454.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1/i1D,2D,4D,5D

InChI Key

OBWASQILIWPZMG-CPTKLOLCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)[2H])[2H])O[C@H]4CCOC4)[2H]

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Origin of Product

United States

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